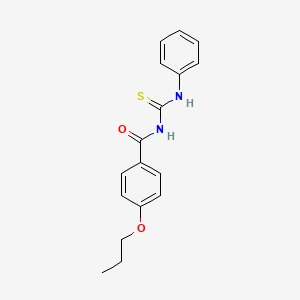
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, also known as ATDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ATDP belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol is not well understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of inflammatory mediators. 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception and seizure activity.
Biochemical and Physiological Effects
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception and seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit anticonvulsant properties, making it a potential treatment option for epilepsy. However, one of the limitations of using 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. Additionally, further studies could investigate the exact mechanism of action of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, and its potential interactions with other drugs. Furthermore, research could focus on the development of novel formulations of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol that improve its solubility and bioavailability, making it more suitable for use in vivo. Finally, further studies could investigate the potential therapeutic applications of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in other disease conditions, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol can be synthesized using a multi-step process that involves the reaction of allyl bromide with 2,6-diphenylpiperidin-4-one, followed by reduction with sodium borohydride and subsequent alkylation with methyl iodide. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to yield 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. The purity and yield of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol can be improved using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit anticonvulsant properties, making it a potential treatment option for epilepsy.
Propiedades
IUPAC Name |
1,3,5-trimethyl-2,6-diphenyl-4-prop-2-enylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-5-16-23(25)17(2)21(19-12-8-6-9-13-19)24(4)22(18(23)3)20-14-10-7-11-15-20/h5-15,17-18,21-22,25H,1,16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHGGXMXPNCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(C1(CC=C)O)C)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2,6-diphenyl-4-(prop-2-en-1-yl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)

![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)